Pyrvinium embonate

Description

Properties

IUPAC Name |

3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;2-[2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C26H28N3.C23H16O6/c2*1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h2*6-18H,1-5H3;1-10,24-25H,11H2,(H,26,27)(H,28,29)/q2*+1;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPDAHSJBRZRPH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H70N6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1151.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pyrvinium Embonate: A Multifaceted Approach to Targeting Cancer Cell Signaling and Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrvinium (B1237680) embonate, an anthelmintic drug approved by the FDA, has emerged as a promising repurposed therapeutic agent in oncology.[1] Its potent anti-cancer activity stems from a multifaceted mechanism of action that disrupts several critical signaling pathways and metabolic processes essential for cancer cell survival and proliferation. This technical guide provides a comprehensive overview of the core mechanisms of action of pyrvinium embonate in cancer cells, with a focus on its impact on key signaling cascades, mitochondrial function, and the unfolded protein response. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of novel cancer therapeutics.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through a variety of interconnected mechanisms, making it a potent agent against a broad spectrum of cancers. The primary modes of action include the inhibition of the Wnt signaling pathway, disruption of mitochondrial respiration, modulation of the STAT3 and androgen receptor signaling pathways, and induction of the unfolded protein response.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation and differentiation and is frequently dysregulated in various cancers.[2] this compound is a potent inhibitor of this pathway, acting through the activation of Casein Kinase 1α (CK1α).[3][4][5] This activation leads to the phosphorylation and subsequent degradation of β-catenin, the central effector of the canonical Wnt pathway.[2] By promoting the degradation of β-catenin, pyrvinium prevents its accumulation in the nucleus, thereby inhibiting the transcription of Wnt target genes that drive cancer cell growth.[2][3] Furthermore, pyrvinium has been shown to promote the degradation of Pygopus, a transcriptional component of the Wnt pathway, further disrupting its signaling output.[6]

Mitochondrial Dysfunction

Cancer cells exhibit altered metabolism, often relying heavily on mitochondrial respiration for energy production.[2] this compound, as a lipophilic cation, preferentially accumulates in the mitochondria.[3] It disrupts mitochondrial function through multiple mechanisms. A primary mode of action is the inhibition of the mitochondrial respiratory complex I, which leads to decreased ATP production and an increase in reactive oxygen species (ROS).[7] Additionally, pyrvinium has been shown to inhibit the NADH-fumarate reductase system, a key metabolic pathway in hypoxic cancer cells.[8] More recent studies have revealed that pyrvinium can bind to G-quadruplex structures in mitochondrial DNA, leading to the inhibition of mitochondrial transcription and a subsequent downregulation of electron transport chain proteins.[9]

STAT3 Signaling Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and metastasis.[10] this compound has been shown to suppress the STAT3 signaling pathway.[7][10] Mechanistically, pyrvinium inhibits the phosphorylation of STAT3 at both tyrosine 705 and serine 727, which is crucial for its activation and nuclear translocation.[10] The inhibition of STAT3 by pyrvinium is particularly effective in KRAS-mutant lung cancer cells, leading to increased ROS production, depolarization of the mitochondrial membrane, and suppression of aerobic glycolysis.[10]

Androgen Receptor (AR) Signaling Inhibition

In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth and progression.[11] this compound acts as a potent, non-competitive inhibitor of the AR.[11][12] Uniquely, it targets the highly conserved DNA-binding domain (DBD) of the AR.[11][12] This mechanism allows pyrvinium to inhibit the activity of both full-length AR and constitutively active AR splice variants, which are often implicated in the development of castration-resistant prostate cancer (CRPC).[11][12]

Unfolded Protein Response (UPR)

Cancer cells often experience endoplasmic reticulum (ER) stress due to high rates of protein synthesis and a harsh tumor microenvironment. To cope with this, they activate the unfolded protein response (UPR).[13] this compound has been shown to target the UPR, particularly in response to glucose deprivation.[13] It suppresses the transcriptional activation of key UPR components like GRP78 and GRP94, as well as other pathways such as XBP-1 and ATF4.[13] By inhibiting this adaptive response, pyrvinium enhances the cytotoxic effects of nutrient starvation in cancer cells.[13]

Quantitative Data

The anti-cancer efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key quantitative data, including IC50 values, effects on cell viability, and changes in protein expression levels.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value | Reference |

| Pancreatic Cancer | MIA-PaCa2 | 40 nM | [14] |

| PANC-1 | 92 nM | [14] | |

| CFPAC-1 | 21 nM | [14] | |

| HS766T | 93 nM | [14] | |

| KPC (organoid) | 93 nM | [14] | |

| KTC (organoid) | 58 nM | [14] | |

| Breast Cancer | MDA-MB-231 | 1170 ± 105.0 nM | [3] |

| Colorectal Cancer | HCT116 | 0.6 to 65 µM | [7] |

| Acute Myeloid Leukemia | MLL-rearranged lines | ~20 - 80 nM | [15] |

| Primary MLL-rearranged cells | 20 - 30 nM | [15] | |

| Ovarian Cancer | PEO1 | IC50 indicated | [12] |

| PEO1-OR | IC50 indicated | [12] |

Table 2: Effects of this compound on Protein Expression and Cell Viability

| Cancer Type | Cell Line | Effect | Quantitative Change | Reference |

| Glioblastoma | LN18, T98G | Downregulation of β-catenin | Concentration-dependent decrease | [11] |

| Pancreatic Cancer | PANC-1, CFPAC-1 | Reduction in spheroid viability | 42.99% (IC50), 58.90% (2xIC50) | [16] |

| Colorectal Cancer | HCT116 | Inhibition of AKT, p-mTOR, GSK3β | Dose-dependent decrease | [17] |

| ER+ Breast Cancer | MCF-7, T47D | Reduction in Wnt target genes (DKK1, LEF1) | Significant reduction with 50 nM pyrvinium | [18] |

| B-cell ALL | REH | Reduction in ATP production | ~70% reduction with 250 nM pyrvinium | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Wnt/β-catenin Signaling Luciferase Reporter Assay

Objective: To quantify the effect of this compound on the transcriptional activity of the Wnt/β-catenin signaling pathway.

Methodology:

-

Cell Culture and Transfection:

-

Drug Treatment:

-

24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO).

-

In some wells, add a Wnt pathway activator (e.g., Wnt3a conditioned media) to stimulate the pathway.

-

-

Luciferase Assay:

-

After 16-24 hours of treatment, lyse the cells using a dual-luciferase reporter assay buffer.[8]

-

Measure the firefly and Renilla luciferase activities sequentially using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in Wnt reporter activity in pyrvinium-treated cells compared to vehicle-treated controls.

-

Western Blot Analysis for β-catenin Degradation

Objective: To qualitatively and quantitatively assess the effect of this compound on the protein levels of β-catenin.

Methodology:

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., colorectal cancer cell lines) to 70-80% confluency.

-

Treat cells with different concentrations of this compound for a specified duration (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Seahorse XF Cell Mito Stress Test

Objective: To measure key parameters of mitochondrial respiration in real-time following treatment with this compound.

Methodology:

-

Cell Seeding and Sensor Cartridge Hydration:

-

Assay Preparation:

-

On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.

-

Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.[9]

-

-

Instrument Setup and Assay Execution:

-

Load the hydrated sensor cartridge with mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) into the Seahorse XF Analyzer for calibration.[9]

-

Replace the utility plate with the cell plate and initiate the assay.

-

The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the inhibitors to determine key mitochondrial parameters (basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity).[9]

-

-

Data Analysis:

-

The Seahorse XF software will calculate and plot the OCR measurements.

-

Compare the mitochondrial parameters between pyrvinium-treated and control cells.

-

Conclusion

This compound represents a compelling example of a repurposed drug with significant potential in oncology. Its ability to concurrently target multiple, often interconnected, pathways crucial for cancer cell survival and proliferation underscores its promise as a broad-spectrum anti-cancer agent. The detailed mechanisms, quantitative data, and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic strategy. Future investigations should continue to explore its efficacy in various cancer models, potential synergistic combinations with other anti-cancer drugs, and the development of optimized delivery systems to enhance its therapeutic index.

References

- 1. Deciphering the Role of Pyrvinium Pamoate in the Generation of Integrated Stress Response and Modulation of Mitochondrial Function in Myeloid Leukemia Cells through Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. content.protocols.io [content.protocols.io]

- 5. 2.9. Seahorse Mito Stress Assay [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. The impact of pyrvinium pamoate on colon cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. protocols.io [protocols.io]

- 11. Pyrvinium pamoate regulates MGMT expression through suppressing the Wnt/β-catenin signaling pathway to enhance the glioblastoma sensitivity to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. The FDA approved anthelmintic Pyrvinium Pamoate inhibits pancreatic cancer cells in nutrient depleted conditions by targeting the mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-throughput drug screening reveals Pyrvinium pamoate as effective candidate against pediatric MLL-rearranged acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrvinium Pamoate Alone and With Gemcitabine Exhibits Anti‐Pancreatic Cancer Activity in 2D and 3D Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrvinium pamoate inhibits cell proliferation through ROS-mediated AKT-dependent signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The FDA-Approved Drug Pyrvinium Selectively Targets ER+ Breast Cancer Cells with High INPP4B Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrvinium pamoate use in a B-cell acute lymphoblastic leukemia model of the bone tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bio-protocol.org [bio-protocol.org]

- 21. benchchem.com [benchchem.com]

- 22. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Targets of Pyrvinium Embonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrvinium (B1237680) embonate, an anthelmintic drug approved by the FDA, is gaining significant attention for its potential as a repurposed anti-cancer agent. Its efficacy stems from its ability to modulate multiple critical cellular pathways, making it a subject of intensive research. This technical guide provides an in-depth overview of the primary molecular targets of pyrvinium embonate, with a focus on its mechanisms in oncology. We consolidate quantitative data on its activity, detail key experimental protocols for its study, and present visual representations of the signaling pathways it perturbs.

Primary Molecular Targets

This compound exerts its biological effects through a multi-targeted mechanism. The most extensively studied targets include components of the Wnt signaling pathway, the mitochondrial electron transport chain, and the androgen receptor.

Wnt/β-catenin Signaling Pathway: Activation of Casein Kinase 1α (CK1α)

A primary mechanism of action for pyrvinium's anti-cancer effects is its potent inhibition of the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation, differentiation, and apoptosis, and its aberrant activation is implicated in numerous cancers. Pyrvinium functions as an allosteric activator of Casein Kinase 1α (CK1α), a key negative regulator of Wnt signaling.

By potentiating CK1α activity, pyrvinium enhances the phosphorylation of β-catenin, leading to its ubiquitination and subsequent proteasomal degradation. This prevents the accumulation of β-catenin in the nucleus and the transcription of Wnt target genes, such as c-Myc and Cyclin D1. Additionally, pyrvinium has been shown to promote the degradation of Pygopus, a nuclear coactivator of β-catenin, further inhibiting Wnt-mediated transcription.

Mitochondrial Respiration: Inhibition of Complex I

Pyrvinium is a lipophilic cation, which facilitates its accumulation within the mitochondria. It disrupts cellular energy metabolism by inhibiting the mitochondrial electron transport chain, with a primary target being Complex I (NADH:ubiquinone oxidoreductase). This inhibition leads to a decrease in ATP production, an increase in the production of reactive oxygen species (ROS), and ultimately, the induction of apoptosis. The reliance of many cancer cells on mitochondrial respiration, particularly under conditions of metabolic stress like glucose starvation, makes this a key vulnerability targeted by pyrvinium.

Androgen Receptor (AR) Signaling

In the context of prostate cancer, pyrvinium has been identified as a potent, non-competitive inhibitor of the androgen receptor (AR). It uniquely targets the DNA-binding domain (DBD) of the AR. While it does not prevent the AR from binding to DNA, it is thought to interfere with the recruitment of essential co-regulators and RNA polymerase II, thereby inhibiting the transcription of androgen-responsive genes. This mechanism of action is particularly significant as it allows pyrvinium to inhibit the activity of AR splice variants that lack the ligand-binding domain and are a common cause of resistance to conventional anti-androgen therapies.

Quantitative Data on this compound Activity

The following tables summarize the reported in vitro efficacy of this compound against its primary molecular targets and in various cancer cell lines.

Table 1: Inhibition of Wnt/β-catenin Signaling

| Cell Line | Assay Type | Endpoint | IC50/EC50 (nM) | Reference |

| HEK 293 STF | TOPflash Reporter Assay | Wnt3a-mediated luciferase activity | ~10 (EC50) | |

| SW480 | Cell Viability | Proliferation | Varies (nM range) | |

| HCT116 | Cell Viability | Proliferation | Varies (nM range) | |

| Multiple Myeloma | Clonogenic Assay | Colony Formation | 37 - 134 (IC50) | |

| Ovarian Cancer | Proliferation Assay | Cell Viability | 300 - 500 (IC50) | |

| Breast Cancer | Proliferation Assay | Cell Viability | 1170 ± 105.0 (IC50) in MDA-MB-231 |

Table 2: Inhibition of Mitochondrial Function

| Cell Line/System | Assay Type | Endpoint | IC50/Concentration (nM) | Reference |

| CML Cell Lines | Proliferation Assay | Cell Viability | 50 - 200 (IC50) | |

| Molm13 | Seahorse XF Mito Stress Test | Basal Respiration/ATP Production | 10 (Inhibition observed) | |

| Jurkat | Complex I Activity Assay | Enzyme Activity | Inhibition observed |

Table 3: Inhibition of Androgen Receptor Signaling

| Cell Line | Assay Type | Endpoint | Finding | Reference |

| LNCaP | Luciferase Reporter Assay | AR Transcriptional Activity | Potent non-competitive inhibition | |

| LNCaP | DARTS Assay | Direct Binding to AR | AR is a direct target | |

| 22Rv1 | Xenograft Model | Tumor Growth | Inhibition of castration-resistant growth |

Key Experimental Protocols

Wnt/β-catenin Signaling: TOPflash Reporter Assay

This assay quantifies the activity of the Wnt/β-catenin signaling pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF transcription factors.

Methodology:

-

Cell Culture: HEK 293 cells stably transfected with the TOPflash reporter plasmid (HEK 293 STF) are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with Wnt3a-conditioned media to activate the Wnt pathway, in the presence of varying concentrations of this compound or a vehicle control.

-

Incubation: The cells are incubated for a defined period (e.g., 16-24 hours) to allow for reporter gene expression.

-

Lysis and Luciferase Measurement: Cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: Luciferase signals are normalized to cell number or a co-transfected control reporter (e.g., Renilla luciferase). The EC50 value is calculated from the dose-response curve.

Mitochondrial Respiration: Seahorse XF Mito Stress Test

This assay measures the oxygen consumption rate (OCR) of live cells in real-time to assess mitochondrial function.

Methodology:

-

Cell Culture: Cancer cells (e.g., Molm13) are seeded in a Seahorse XF cell culture microplate.

-

Treatment: Cells are treated with different concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).

-

Assay Procedure: The cell culture medium is replaced with Seahorse XF assay medium, and the plate is placed in the Seahorse XF Analyzer. A series of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to measure key parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Data Analysis: The OCR data is analyzed to determine the effect of this compound on mitochondrial function.

Androgen Receptor Binding: Drug Affinity Responsive Target Stability (DARTS)

The DARTS assay is used to identify direct binding of a small molecule to a target protein by assessing the ligand-induced stabilization of the protein against proteolysis.

Methodology:

-

Cell Lysis: Prostate cancer cells (e.g., LNCaP) are lysed to obtain total protein extracts.

-

Drug Incubation: The cell lysates are incubated with varying concentrations of this compound or a vehicle control.

-

Protease Digestion: A protease (e.g., pronase) is added to the lysates to digest proteins. The binding of pyrvinium to the AR is expected to confer a conformational change that protects it from proteolytic degradation.

-

Western Blot Analysis: The digested lysates are resolved by SDS-PAGE, and the levels of full-length AR are detected by Western blotting using an AR-specific antibody.

-

Data Analysis: Increased stability of the AR in the presence of this compound (i.e., less degradation) indicates a direct binding interaction.

Visualizing the Mechanisms of Action

Signaling Pathways and Experimental Workflows

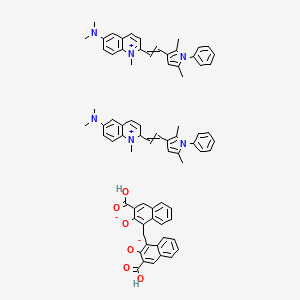

Caption: this compound's effect on the Wnt/β-catenin signaling pathway.

Pyrvinium Embonate: A Technical Guide on its Discovery and Historical Application

This guide provides a comprehensive overview of the discovery, history of use, and mechanisms of action of pyrvinium (B1237680) embonate. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its journey from an anthelmintic agent to a potential anti-cancer therapeutic.

Discovery and Early Development

Pyrvinium, a fluorescent red cyanine (B1664457) dye, was first described in 1946 in a U.S. patent held by Lare E.V. and Brooker L.G.S.[1]. It is a lipophilic, small-molecule compound characterized by multiple amine groups, which confer a positive charge at physiological pH[1]. Between 1947 and 1959, a series of studies identified the anthelmintic properties of cyanine dyes, with both pyrvinium chloride and pyrvinium pamoate (also known as pyrvinium embonate) proving effective against parasitic worms[1].

Further investigation revealed that pyrvinium pamoate exhibited similar efficacy to the chloride salt but with lower clinical toxicity[1]. This reduced toxicity is attributed to its lower water solubility, which in turn decreases its systemic absorption from the gastrointestinal tract[1]. This favorable safety profile led to its widespread clinical use as an anthelmintic, particularly for the treatment of pinworm (Enterobius vermicularis) infections[1][2]. It received FDA approval for the treatment of enterobiasis in 1955[2][3]. The use of pyrvinium as an anthelmintic began to decline in the 1980s with the introduction of newer, more effective drugs[1].

Synthesis

Several methods for the synthesis of pyrvinium salts have been developed. One of the earlier methods is based on the Skraup synthesis and the Paal-Knorr synthesis[4]. More recent patent literature describes a process for preparing pyrvinium pamoate by reacting pyrvinium methyl sulphate salt with disodium (B8443419) pamoate[5][6]. An alternative convergent synthetic strategy for pyrvinium triflate salts utilizing the Friedländer synthesis has also been reported[4].

A detailed protocol for the preparation of a specific crystalline form (Form A) of pyrvinium pamoate is outlined in patent literature. The process involves the reaction of pyrvinium methyl sulphate with disodium pamoate.

-

Reaction Setup : A solution of pyrvinium methyl sulphate (e.g., 20 g, 44.5 mmol) in a mixture of methanol (B129727) (200 mL) and water (200 mL) is prepared in a reactor.

-

Addition of Reactant : A solution of disodium pamoate (e.g., 8.6 g, 19.8 mmol) in water (200 mL) is added to the reactor.

-

Reaction Conditions : The mixture is stirred at a temperature between 20-25°C for approximately 15 hours.

-

Isolation : The resulting solid is filtered from the reaction mixture.

-

Washing : The isolated solid is washed with ethanol (B145695) (e.g., 300 mL).

-

Product : Crystalline Form A of pyrvinium pamoate is obtained as a maroon solid. The purity, as measured by HPLC, can reach 99.69 area %, with specific impurities present at low levels (e.g., 0.12 area % of (E)-2-[2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-vinyl]-1-methyl-6-methylamino-quinolinium pamoate)[7].

Mechanism of Action as an Anthelmintic

The primary mechanism of action of pyrvinium as an anthelmintic agent is the inhibition of the parasite's mitochondrial respiration[5][6][7][8]. Specifically, it acts as an inhibitor of NADH-fumarate reductase (NADH-FR) activity, which is a crucial enzyme in the anaerobic respiratory chain of parasitic worms[5][6][7]. By disrupting their energy metabolism, the drug effectively eliminates the parasites[8]. Another proposed mechanism involves interference with the exogenous glucose utilization by the helminths[2].

Repurposing for Oncology

A significant shift in the research focus on pyrvinium occurred in 2004, when it was discovered to have potent cytotoxicity against cancer cells, particularly under low-glucose conditions[1]. Since then, over 100 papers have been published describing its anti-cancer properties[1]. This has led to the initiation of clinical trials to evaluate its efficacy as an anti-cancer agent, with the first such trial beginning in 2021[1][9]. The anti-cancer effects of pyrvinium are attributed to several mechanisms of action, primarily targeting mitochondrial function and the Wnt signaling pathway[1][10].

-

Mitochondrial Inhibition : As a lipophilic cation, pyrvinium preferentially accumulates in mitochondria[1][11]. In cancer cells, it inhibits the mitochondrial respiratory chain, which is particularly effective against tumors in the nutrient-deprived microenvironments often found in conditions like pancreatic cancer[3][12].

-

Wnt Signaling Pathway Inhibition : Pyrvinium has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway[1][4][13]. It achieves this by directly binding to and activating Casein Kinase 1 Alpha (CK1α), which is a key regulator of this pathway[4][13]. The Wnt pathway is crucial for cell differentiation, development, and the self-renewal of stem cells, and its dysregulation is a hallmark of many cancers[1].

-

Cancer Stem Cell Renewal Inhibition : By targeting pathways like Wnt, pyrvinium effectively inhibits the self-renewal of cancer stem cells (CSCs), which are a subpopulation of tumor cells responsible for tumor initiation, metastasis, and recurrence[1][14].

-

Other Mechanisms : Additional anti-cancer mechanisms have been proposed, including inhibition of the androgen receptor, modulation of the unfolded protein response, attenuation of Hedgehog signaling, and inhibition of the ELAVL1/HuR protein[1][3][12].

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and application of this compound.

Table 1: Anthelmintic and Antiparasitic Efficacy

| Organism | Assay Type | Metric | Value | Reference |

| Enterobius vermicularis | Clinical Use | Standard Dosage | 5 mg/kg | [2] |

| Enterobius vermicularis | Clinical Use | High Dosage | Up to 35 mg/kg/day for 3-5 days | [3][13] |

| Cryptosporidium parvum | In vitro (HCT-8 cells) | IC50 | 354 nM | [2] |

| Plasmodium falciparum 3D7 | In vitro | IC50 (Analog 14) | 23 nM | [15] |

| Plasmodium falciparum Dd2 | In vitro | IC50 (Analog 14) | 53 nM | [15] |

Table 2: Anti-Cancer Efficacy (In Vitro)

| Cancer Type | Cell/Organoid Line | Metric | Value | Reference |

| Pancreatic (PDAC) | KPC Organoid | IC50 | 93 nM | |

| Pancreatic (PDAC) | KTC Organoid | IC50 | 58 nM | |

| Melanoma | B16-F0 | IC50 | 8.3 µM | [1] |

Table 3: Clinical Trial Dosage for Pancreatic Cancer

| Dose Level | Dosage | Duration | Patient Cohort | Reference |

| 1 | 5 mg/kg | 3 consecutive days | 3 patients | [9] |

| 2 | 10 mg/kg | 3 consecutive days | 3 patients | [9] |

| 3 | 20 mg/kg | 3 consecutive days | 3 patients | [9] |

Key Experimental Methodologies

This protocol describes a method to assess the efficacy of pyrvinium against Cryptosporidium parvum in a human cell line.

-

Cell Culture : Human enterocytic HCT-8 cells are cultured in appropriate media.

-

Infection : The cell monolayers are infected with C. parvum oocysts.

-

Drug Treatment : Various concentrations of pyrvinium pamoate are added to the infected cell cultures.

-

Incubation : The cultures are incubated to allow for parasite growth.

-

Quantification : Parasite growth is quantified using a quantitative alkaline phosphatase immunoassay.

-

Data Analysis : The 50% inhibitory concentration (IC50) is calculated from the dose-response curve. Using this method, the IC50 for pyrvinium against C. parvum was determined to be 354 nM[2].

Preclinical in vivo efficacy is often assessed using animal models.

-

Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation : Human pancreatic cancer cells or patient-derived organoids are subcutaneously or orthotopically implanted into the mice.

-

Tumor Growth : Tumors are allowed to grow to a palpable size.

-

Treatment : Mice are randomized into control (vehicle) and treatment groups. The treatment group receives pyrvinium pamoate, typically via oral gavage.

-

Monitoring : Tumor size is measured regularly (e.g., with calipers), and animal weight and health are monitored.

-

Endpoint : At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

To identify the predominant mechanisms of action in an unbiased manner, techniques like PRPMA can be employed.

-

Cell Treatment : Pancreatic cancer cells are treated with pyrvinium pamoate.

-

Lysate Preparation : Cells are lysed, and protein concentration is determined.

-

Microarray Printing : Cell lysates are printed onto nitrocellulose-coated slides.

-

Antibody Incubation : Each slide (array) is incubated with a specific primary antibody that recognizes a phosphorylated protein in a known signaling pathway.

-

Detection : A labeled secondary antibody is used for signal detection.

-

Data Analysis : Signal intensities are quantified, normalized, and analyzed to identify changes in protein phosphorylation across various signaling pathways, providing insight into the drug's mechanism of action[12].

Conclusion

This compound has a rich history, beginning as a widely used anthelmintic and evolving into a promising candidate for drug repurposing in oncology. Its journey highlights the value of re-examining existing pharmacopeias for novel applications. The well-established safety profile from its decades of clinical use as a treatment for pinworm infections provides a significant advantage for its development as an anti-cancer agent[3][13]. Its multifaceted mechanisms of action, particularly the dual inhibition of mitochondrial function and critical oncogenic signaling pathways like Wnt, make it a compelling molecule for further investigation in the treatment of various cancers.

References

- 1. Pyrvinium Pamoate: Past, Present, and Future as an Anti-Cancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Frontiers | Reprofiling a classical anthelmintic, pyrvinium pamoate, as an anti-cancer drug targeting mitochondrial respiration [frontiersin.org]

- 4. Pyrvinium - Wikipedia [en.wikipedia.org]

- 5. EP3231796A1 - A process for the preparation of pyrvinium pamoate and crystalline forms thereof - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. WO2017178524A1 - A process for the preparation of pyrvinium pamoate and crystalline forms thereof - Google Patents [patents.google.com]

- 8. What is Pyrvinium Pamoate used for? [synapse.patsnap.com]

- 9. bmjopen.bmj.com [bmjopen.bmj.com]

- 10. Pyrvinium Pamoate: Past, Present, and Future as an Anti-Cancer Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Repurposing the FDA-Approved Pinworm Drug Pyrvinium as a Novel Chemotherapeutic Agent for Intestinal Polyposis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cancertreatmentsresearch.com [cancertreatmentsresearch.com]

- 15. Synthesis and efficacy of pyrvinium-inspired analogs against tuberculosis and malaria pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrvinium Embonate: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrvinium (B1237680) embonate, also known as pyrvinium pamoate, is a quinoline-derived cyanine (B1664457) dye that has been historically used as an anthelmintic agent.[1][2] In recent years, it has garnered significant attention within the scientific community for its potent anti-cancer properties, demonstrating efficacy in a variety of preclinical cancer models.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and multifaceted biological activities of Pyrvinium embonate, with a focus on its mechanism of action in key signaling pathways. Detailed experimental protocols for assays relevant to its study are also provided to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a salt composed of two pyrvinium cations and one embonate (pamoate) anion.[4] The pyrvinium cation is a quinolinium derivative, while the embonate counterion is a derivative of naphthoic acid.[4] This structure contributes to its lipophilic nature and positive charge at physiological pH.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₇₅H₇₀N₆O₆ | [4][5] |

| Molecular Weight | 1151.4 g/mol | [4][5] |

| Appearance | Bright orange or orange-red to brownish-red, fluffy powder | [5] |

| Melting Point | 210-215 °C | [5][6] |

| Solubility | Insoluble in water. Soluble in DMSO. | [5][7] |

| CAS Number | 3546-41-6 | [4] |

Biological Activity and Mechanism of Action

This compound exhibits a complex mechanism of action, impacting multiple critical cellular processes. Its anti-cancer effects are primarily attributed to the inhibition of the Wnt signaling pathway and the disruption of mitochondrial respiration.[2][3]

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers.[8] this compound acts as a potent inhibitor of this pathway by activating Casein Kinase 1α (CK1α).[8][9] This activation leads to the phosphorylation and subsequent degradation of β-catenin, a key transcriptional co-activator in the Wnt pathway.[8][10] The degradation of β-catenin prevents its translocation to the nucleus and the subsequent transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are involved in cell proliferation.[10][11]

Figure 1: this compound inhibits the Wnt/β-catenin signaling pathway.

Disruption of Mitochondrial Respiration

Cancer cells often exhibit altered metabolism, with many relying on mitochondrial oxidative phosphorylation for energy production.[5] this compound localizes to the mitochondria and inhibits the electron transport chain, primarily at Complex I.[12][13] This inhibition disrupts mitochondrial respiration, leading to a decrease in ATP production and the induction of cellular stress.[12][13] This mechanism is particularly effective against cancer cells that are under nutrient-deprived conditions, a common feature of the tumor microenvironment.[13]

Figure 2: this compound inhibits mitochondrial respiration at Complex I.

Other Reported Mechanisms of Action

In addition to its effects on Wnt signaling and mitochondrial function, this compound has been reported to:

-

Inhibit cancer stem cells: It can target tumor-initiating cells and impair their self-renewal capacity.[2]

-

Modulate the unfolded protein response (UPR): It can target the UPR, particularly under hypoglycemic conditions.[14]

-

Inhibit the PI3K/AKT and STAT3 signaling pathways. [12]

-

Act as a non-competitive androgen receptor inhibitor. [13]

Quantitative Data on Biological Activity

The anti-cancer efficacy of this compound has been quantified in numerous studies across various cancer cell lines.

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |

| HCT116 | Colorectal Cancer | 74.95 | [15] |

| HT29 | Colorectal Cancer | 188.20 | [15] |

| RKO | Colorectal Cancer | 136.70 | [15] |

| Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | Pancreatic Cancer | 9 - 93 | [16] |

| MLL-rearranged AML cell lines | Acute Myeloid Leukemia | <80 | [17] |

| MCF-7 | Breast Cancer | 1170 ± 105.0 | [18] |

| Cardiac Fibroblasts (ischemic) | Non-cancerous | 9.5 | [18] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the biological effects of this compound.

Cell Viability Assay (CCK-8)

This assay measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells.[2][7]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/mL (100 µL/well) and incubate for 24 hours.[2]

-

Treatment: Add various concentrations of this compound (dissolved in DMSO and diluted in culture medium) to the wells. Include a DMSO-only control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.[2]

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[2][8]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[2][8]

-

Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

Figure 3: Experimental workflow for the CCK-8 cell viability assay.

Western Blot Analysis for β-catenin and Axin

This technique is used to detect changes in the protein levels of β-catenin and Axin following treatment with this compound.[14]

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time, then harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 50 µg) on an SDS-polyacrylamide gel.[6]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[19]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[20]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin and Axin overnight at 4°C.[19][20] Also, probe for a loading control protein (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[19]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[19]

TOPflash/FOPflash Luciferase Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.[21]

-

Transfection: Co-transfect cells (e.g., HEK293T) in a 24-well plate with a TOPflash or FOPflash reporter plasmid and a Renilla luciferase control plasmid.[16]

-

Treatment: After 24 hours, treat the cells with Wnt3a-conditioned media (to activate the pathway) and various concentrations of this compound.[21]

-

Lysis and Measurement: After another 24 hours, lyse the cells and measure both firefly (TOPflash/FOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system.[16][21]

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. The ratio of TOPflash to FOPflash activity indicates the specific activation of the Wnt/β-catenin pathway.[22]

In Vivo Xenograft Tumor Growth Assay

This assay evaluates the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS and Matrigel) into the flank of immunocompromised mice (e.g., nude or NSG mice).[13][23]

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[23]

-

Drug Administration: Administer this compound (e.g., by intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.[3][21]

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).[23]

-

Endpoint: At the end of the study (e.g., when control tumors reach a specified size), euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).[3]

Figure 4: General workflow for an in vivo xenograft tumor growth assay.

Conclusion

This compound is a promising multi-target agent with significant potential for cancer therapy. Its ability to concurrently inhibit the Wnt/β-catenin pathway and disrupt mitochondrial metabolism provides a powerful two-pronged attack on cancer cell proliferation and survival. The detailed information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compelling molecule. Further investigation, including clinical trials, is warranted to fully assess its safety and efficacy in human patients.[21][22]

References

- 1. The FDA approved anthelmintic Pyrvinium Pamoate inhibits pancreatic cancer cells in nutrient depleted conditions by targeting the mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrvinium pamoate inhibits cell proliferation through ROS-mediated AKT-dependent signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Reprofiling a classical anthelmintic, pyrvinium pamoate, as an anti-cancer drug targeting mitochondrial respiration [frontiersin.org]

- 5. Pharmacologic Inhibition of β-Catenin With Pyrvinium Inhibits Murine and Human Models of Wilms Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of the Wnt/β-catenin signaling pathway may contribute to cervical cancer pathogenesis via upregulation of Twist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bosterbio.com [bosterbio.com]

- 8. apexbt.com [apexbt.com]

- 9. Reprofiling a classical anthelmintic, pyrvinium pamoate, as an anti-cancer drug targeting mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ptglab.com [ptglab.com]

- 11. An anticancer agent, pyrvinium pamoate inhibits the NADH-fumarate reductase system--a unique mitochondrial energy metabolism in tumour microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deciphering the Role of Pyrvinium Pamoate in the Generation of Integrated Stress Response and Modulation of Mitochondrial Function in Myeloid Leukemia Cells through Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 15. Frontiers | The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput [frontiersin.org]

- 16. TOPflash/FOPflash luciferase reporter assay [bio-protocol.org]

- 17. hubrecht.eu [hubrecht.eu]

- 18. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 19. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Small-molecule inhibition of Wnt signaling through activation of casein kinase 1α - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jcancer.org [jcancer.org]

- 23. benchchem.com [benchchem.com]

The Interchangeable Nomenclature of Pyrvinium: A Technical Guide to Pamoate and Embonate Forms

For Immediate Release

A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals

This technical guide elucidates the nomenclature surrounding pyrvinium (B1237680) pamoate and pyrvinium embonate, confirming their identity as the same chemical entity. It provides a detailed overview of the compound's chemical structure, physicochemical properties, and analytical methodologies, serving as a vital resource for professionals in the fields of chemical and pharmaceutical research and development.

Introduction: Decoding the Nomenclature

In the realm of pharmaceutical sciences, precise nomenclature is paramount. The compound frequently utilized as an anthelmintic and increasingly investigated for its anticancer properties is commonly referred to by two names: pyrvinium pamoate and this compound. This guide unequivocally clarifies that these terms are synonyms for the identical active pharmaceutical ingredient (API). The different names arise from the interchangeable use of "pamoate" and "embonate" to describe the same counter-ion. Both terms refer to the 4,4'-methylenebis(3-hydroxy-2-naphthoate) anion.

This compound is a salt consisting of a pyrvinium cation and a pamoate (embonate) dianion in a 2:1 stoichiometric ratio.[1] The shared Chemical Abstracts Service (CAS) number for both pyrvinium pamoate and this compound is 3546-41-6 , further cementing their status as the same substance.[1][2][3]

Chemical and Physical Properties

Pyrvinium pamoate is a bright orange or orange-red to nearly black, odorless, and tasteless crystalline powder.[4][5] Its chemical and physical characteristics are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | References |

| CAS Number | 3546-41-6 | [1][2][3] |

| Molecular Formula | C₇₅H₇₀N₆O₆ | [6][7] |

| Molecular Weight | 1151.39 g/mol | [8] |

| IUPAC Name | 3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;bis(2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine) | [4] |

| Synonyms | This compound, Viprynium embonate, Povan, Vanquin, Molevac | [2][3][9] |

Table 2: Physicochemical Properties

| Property | Value | References |

| Melting Point | 210-215 °C (softens at 190 °C) | [4][10] |

| Solubility | Water: Practically insolubleEther: Practically insolubleChloroform: Slightly solubleMethanol (B129727): Soluble in the presence of glacial acetic acidDMSO: ~1 mg/mL, 12 mg/mL (with sonication)DMF: ~1 mg/mLDMSO:PBS (pH 7.2) (1:2): ~0.3 mg/mL | [2][3][4][5][10][11] |

| UV/Vis Absorption Maxima (in Methanol/Acetic Acid) | 236, 357, 506 nm | [3][11] |

| Stability | Stable to heat, light, and air. Light sensitive. Incompatible with strong oxidizing agents, strong acids, and bases. | [5][10] |

Experimental Protocols

Accurate characterization of pyrvinium pamoate is crucial for quality control and research purposes. The following sections detail established analytical methods.

Assay by UV-Vis Spectrophotometry (USP Method)

The United States Pharmacopeia (USP) provides a standardized method for the assay of pyrvinium pamoate in oral suspension and tablet forms.[6][12][13] This method relies on the characteristic light absorption of the pyrvinium cation.

Principle: The quantity of pyrvinium pamoate is determined by measuring the absorbance of a solution at the wavelength of maximum absorbance (approximately 505 nm) and comparing it to a standard solution of USP Pyrvinium Pamoate Reference Standard (RS).

Detailed Methodology for Pyrvinium Pamoate Tablets:

-

Sample Preparation:

-

Place a number of tablets, equivalent to 500 mg of pyrvinium, into a 500-mL volumetric flask.

-

Add 25 mL of water and 25 mL of acetone (B3395972).

-

Heat the flask on a steam bath for 10 minutes with frequent mixing to completely disintegrate the tablets, allowing some acetone to evaporate.

-

To the hot mixture, add 250 mL of glacial acetic acid and mix intermittently for 5 minutes without further heating to dissolve the pyrvinium pamoate.

-

Allow the solution to cool to room temperature, then dilute with methanol to the 500 mL mark and mix thoroughly.

-

Centrifuge a portion of this mixture until a clear supernatant is obtained.

-

Transfer 3 mL of the clear supernatant to a 500-mL volumetric flask, dilute with methanol to volume, and mix.[12]

-

-

Standard Preparation:

-

Accurately weigh a quantity of USP Pyrvinium Pamoate RS.

-

Dissolve it in glacial acetic acid, using 1 mL of acid for every 3 mg of the reference standard.

-

Dilute this solution quantitatively and stepwise with methanol to obtain a final Standard solution with a known concentration of about 9 µg per mL.[12]

-

-

Spectrophotometric Measurement:

-

Concomitantly measure the absorbance of both the sample solution and the Standard solution in 1-cm cells at the wavelength of maximum absorbance (around 505 nm) using a suitable spectrophotometer.

-

Use methanol as the blank.[12]

-

Note: Use low-actinic flasks and protect solutions from prolonged exposure to bright light throughout the assay.[12]

-

-

Calculation: The quantity, in mg, of pyrvinium (C₂₆H₂₈N₃⁺) in the portion of tablets taken is calculated using the formula provided in the USP monograph, which takes into account the concentrations and absorbances of the sample and standard solutions, and the ratio of the molecular weight of pyrvinium to one-half the molecular weight of pyrvinium pamoate.[12]

High-Performance Liquid Chromatography (HPLC)

While the USP method relies on spectrophotometry, HPLC offers greater specificity and is widely used for the analysis of pharmaceuticals. Several HPLC methods have been developed for the analysis of pyrvinium pamoate and related compounds.

General HPLC Methodological Approach:

-

Column: A reversed-phase column, such as a C18 or Phenyl Hydride column, is typically employed.[14]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.[14]

-

Detection: UV detection at a wavelength corresponding to one of the absorbance maxima of pyrvinium, such as 288 nm or 505 nm, is suitable.[12][14]

-

Sample Preparation: Samples are typically dissolved in a suitable solvent mixture, such as acetonitrile and water, sometimes with the aid of sonication or the addition of a small amount of acid or base to aid dissolution.[14]

A specific example of an HPLC method for a related compound, pyrantel (B1679900) pamoate, uses a Cogent Phenyl Hydride™ column with a gradient elution of DI Water/0.1% Trifluoroacetic Acid (TFA) and Acetonitrile/0.1% TFA, with UV detection at 288 nm.[14] For pyrvinium pamoate, similar principles would apply, with optimization of the mobile phase and gradient to achieve adequate separation from any impurities or degradation products.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass spectrometry and NMR are powerful tools for the structural elucidation and detailed characterization of pharmaceutical compounds.

-

Mass Spectrometry: LC-MS/MS methods have been developed for the simultaneous determination of pyrvinium pamoate with other compounds. These methods offer high sensitivity and selectivity, making them suitable for pharmacokinetic studies and impurity profiling.[15] A hydrophilic interaction chromatography (HILIC) method coupled with a Xevo-TQ-S mass spectrometer has been used for compound separation and detection with multiple reaction monitoring (MRM).[16]

-

Nuclear Magnetic Resonance Spectroscopy: Solid-state ¹³C NMR can provide specific information on the crystallinity and polymorphic forms of pyrvinium pamoate.[17] While solution NMR can also be used for structural confirmation, the low solubility of pyrvinium pamoate can present challenges.

Visualizing Key Relationships and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Relationship between nomenclature and chemical structure.

Caption: USP assay experimental workflow for tablets.

Conclusion

The terms pyrvinium pamoate and this compound are synonymous and refer to the same chemical entity, identified by CAS number 3546-41-6. This guide provides a consolidated resource of its chemical and physical properties, alongside detailed experimental protocols for its analysis. A clear understanding of this nomenclature and the associated analytical methods is essential for accurate scientific communication and for ensuring the quality and consistency of this compound in research and drug development.

References

- 1. Absorption of pyrvinium pamoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrvinium pamoate | Wnt/beta-catenin | TargetMol [targetmol.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Pyrvinium Pamoate | C75H70N6O6 | CID 54680693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PYRVINIUM PAMOATE | 3546-41-6 [chemicalbook.com]

- 6. pharmacopeia.cn [pharmacopeia.cn]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. selleckchem.com [selleckchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Pyrvinium | C26H28N3+ | CID 5281035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. pharmacopeia.cn [pharmacopeia.cn]

- 13. uspbpep.com [uspbpep.com]

- 14. Pyrantel Pamoate Analyzed With HPLC - AppNote [mtc-usa.com]

- 15. DEVELOPMENT AND VALIDATION OF AN HPLC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF IVERMECTIN, FEBANTEL, PRAZIQUANTEL, PYRANTEL PAMOATE AND RELATED COMPOUNDS IN FIXED DOSE COMBINATION FOR VETERINARY USE | Semantic Scholar [semanticscholar.org]

- 16. The FDA approved anthelmintic Pyrvinium Pamoate inhibits pancreatic cancer cells in nutrient depleted conditions by targeting the mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ojs.observatoriolatinoamericano.com [ojs.observatoriolatinoamericano.com]

Pyrvinium Embonate: A Technical Guide to its Function as a Wnt Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrvinium (B1237680) embonate, an FDA-approved anthelmintic drug, has emerged as a potent and multifaceted inhibitor of the canonical Wnt signaling pathway. Aberrant Wnt signaling is a critical driver in numerous cancers and other proliferative diseases, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of pyrvinium embonate's mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols for its investigation, and visual representations of the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound.

Mechanism of Action

This compound primarily exerts its inhibitory effect on the Wnt signaling pathway through the allosteric activation of Casein Kinase 1α (CK1α) .[1][2][3] CK1α is a critical component of the β-catenin destruction complex, which also includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β).[3][4]

In the absence of a Wnt ligand, this complex facilitates the sequential phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic levels of β-catenin low, preventing its nuclear translocation and the activation of Wnt target genes.[3]

This compound binds to and potentiates the kinase activity of CK1α.[3][5] This enhanced CK1α activity leads to increased phosphorylation of β-catenin, promoting its degradation and thereby suppressing the downstream signaling cascade.[3][6][7] Additionally, pyrvinium has been shown to stabilize the scaffold protein Axin, further promoting the assembly and activity of the destruction complex.[3][8] Some studies also suggest that pyrvinium can promote the degradation of Pygopus, a nuclear co-activator of β-catenin-mediated transcription.[3]

Recent evidence also points to a dual mechanism where pyrvinium not only activates CK1α but also prevents its Wnt-induced degradation by disrupting the interaction between CK1α and the E3 ubiquitin ligase component Cereblon (CRBN).[5][9]

Beyond its primary effect on the Wnt pathway, pyrvinium has been reported to have other cellular effects, including the inhibition of mitochondrial respiration, targeting autophagy, and modulating the unfolded protein response, which may contribute to its anti-cancer activity.[1][8]

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting Wnt signaling and cancer cell proliferation from various studies.

Table 1: Inhibition of Wnt Signaling

| Assay Type | Cell Line | Parameter | Value | Reference |

| TOPflash Reporter Assay | HEK 293 STF | EC50 | ~10 nM | [3][10][11][12] |

| TOPflash Reporter Assay | Ovarian Cancer Cells | - | Dose-dependent inhibition | [8] |

| TOP-GFP Reporter Assay | SUM-159 | - | Dose-dependent inhibition | [1] |

| Wnt Reporter Gene Assay | SW480, HCT116 | - | Dose-dependent inhibition | [13] |

| CK1α Kinase Assay | In vitro | EC50 (Axin phosphorylation) | <1 nM | [3] |

| CK1α Stability Assay | HEK293T | EC50 (prevention of Wnt-induced degradation) | ~20 nM | [9] |

Table 2: Inhibition of Cancer Cell Proliferation (IC50 Values)

| Cell Line | Cancer Type | IC50 | Incubation Time | Reference |

| U266 | Multiple Myeloma | 19.6 nM | 72 h | [6] |

| RPMI-8226 | Multiple Myeloma | 27.1 nM | 72 h | [6] |

| OCI-MY5 | Multiple Myeloma | 31.1 nM | 72 h | [6] |

| MM.1S | Multiple Myeloma | 48.4 nM | 72 h | [6] |

| LP1 | Multiple Myeloma | 82.1 nM | 72 h | [6] |

| SK-OV-3 | Ovarian Cancer | 0.3 - 0.5 µM | 3 days | [8] |

| A2780/PTX | Ovarian Cancer | 0.3 - 0.5 µM | 3 days | [8] |

| WaGa | Merkel Cell Carcinoma | 0.4217 µM | 48 h | [14] |

| MKL-1 | Merkel Cell Carcinoma | 0.1104 µM | 48 h | [14] |

| MS-1 | Merkel Cell Carcinoma | 0.3359 µM | 48 h | [14] |

| MKL-2 | Merkel Cell Carcinoma | 0.4362 µM | 48 h | [14] |

Experimental Protocols

Wnt Signaling Reporter Assay (TOPflash Assay)

This assay quantitatively measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.

Methodology:

-

Cell Culture: Stably transfect HEK 293 cells (or other suitable cell lines) with a TCF/LEF-driven firefly luciferase reporter plasmid (TOPflash) and a constitutively expressed Renilla luciferase plasmid (for normalization). These are often referred to as HEK 293 STF (SuperTopFlash) cells.[3][15]

-

Seeding: Plate the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with Wnt3a-conditioned media or recombinant Wnt3a protein to induce Wnt signaling. Concurrently, treat with a dose range of this compound (or a vehicle control, e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 16-24 hours).

-

Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.[3][16]

Western Blotting for Wnt Pathway Components

This method is used to assess the protein levels of key components of the Wnt signaling pathway, such as β-catenin and Axin, following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., HEK 293, multiple myeloma cell lines) and treat with varying concentrations of this compound for a defined time (e.g., 16-24 hours).[3][6]

-

Cell Lysis: Harvest the cells and prepare total cell lysates or cytosolic fractions using appropriate lysis buffers (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-β-catenin, anti-phospho-β-catenin, anti-Axin).[6][8] Also, use an antibody against a loading control (e.g., anti-β-tubulin or anti-GAPDH) to ensure equal protein loading.[16]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an appropriate imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.[17]

In Vitro Kinase Assay for CK1α Activity

This assay directly measures the effect of this compound on the kinase activity of purified CK1α.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing purified recombinant CK1α, a suitable substrate (e.g., recombinant casein or a specific peptide substrate), and a kinase buffer.[4][12]

-

Treatment: Add this compound at various concentrations (or a vehicle control) to the reaction mixture.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-32P]ATP.

-

Incubation: Incubate the reaction at 30°C for a specified time.

-

Termination and Analysis: Stop the reaction and separate the phosphorylated substrate from the free [γ-32P]ATP using SDS-PAGE followed by autoradiography or by spotting the reaction mixture onto phosphocellulose paper and washing away the unincorporated ATP.[12]

-

Quantification: Quantify the amount of incorporated radiolabel to determine the kinase activity.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Canonical Wnt Signaling Pathway: OFF and ON States.

Caption: Mechanism of Action of this compound on the Wnt Pathway.

Caption: Experimental Workflow for the TOPflash Reporter Assay.

Conclusion

This compound is a well-characterized inhibitor of the Wnt signaling pathway with a clear mechanism of action centered on the activation of CK1α. The low nanomolar to micromolar efficacy observed in various cancer cell lines underscores its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other Wnt inhibitors. As research progresses, the repurposing of this FDA-approved drug offers a promising and accelerated path toward novel cancer therapies.

References

- 1. The Antihelmintic Drug Pyrvinium Pamoate Targets Aggressive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Small-molecule inhibition of Wnt signaling through activation of casein kinase 1α - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The CK1α Activator Pyrvinium Enhances the Catalytic Efficiency (kcat/Km) of CK1α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrvinium doubles against WNT-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anthelmintic pyrvinium pamoate blocks Wnt/β-catenin and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment [mdpi.com]

- 8. Targeting of Wnt/β-Catenin by Anthelmintic Drug Pyrvinium Enhances Sensitivity of Ovarian Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Casein kinase 1α agonist pyrvinium attenuates Wnt-mediated CK1α degradation via interaction with the E3 ubiquitin ligase component Cereblon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyrvinium, a Potent Small Molecule Wnt Inhibitor, Promotes Wound Repair and Post-MI Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Repurposing the FDA-Approved Pinworm Drug Pyrvinium as a Novel Chemotherapeutic Agent for Intestinal Polyposis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 15. Cell-based assay for Wnt signaling | Explore Technologies [techfinder.stanford.edu]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Pyrvinium, A Potent Small Molecule WNT Inhibitor, Increases Engraftment And Inhibits Lineage Commitment Of Mesenchymal Stem Cells (MSCs) - PMC [pmc.ncbi.nlm.nih.gov]

Mitochondrial Effects of Pyrvinium Embonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrvinium (B1237680) embonate, an FDA-approved anthelmintic drug, has garnered significant attention for its potent anti-cancer properties.[1][2] A substantial body of evidence points towards the mitochondrion as a primary target of pyrvinium's anti-neoplastic activity.[3][4][5][6] This technical guide provides an in-depth exploration of the mitochondrial effects of pyrvinium embonate, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and cancer biology.

Core Mitochondrial Effects of this compound

This compound exerts a multi-faceted impact on mitochondrial function, ultimately leading to cellular stress and apoptosis in cancer cells.[3][7] The drug has been shown to co-localize with mitochondria, indicating a direct interaction with the organelle.[3][4] Its lipophilic cationic nature facilitates its accumulation within the negatively charged mitochondrial matrix.[2] The primary mitochondrial effects are detailed below.

Inhibition of Mitochondrial Respiration and Oxidative Phosphorylation (OXPHOS)

A primary mechanism of pyrvinium's action is the potent inhibition of the mitochondrial electron transport chain (ETC).[4][7]

-

Inhibition of Complex I: Multiple studies have demonstrated that pyrvinium directly inhibits the activity of Complex I (NADH:ubiquinone oxidoreductase) of the ETC.[3][4][7][8] This inhibition disrupts the flow of electrons, thereby impairing the cell's ability to generate ATP through oxidative phosphorylation.[3][4]

-

Reduced Oxygen Consumption Rate (OCR): As a direct consequence of ETC inhibition, pyrvinium treatment leads to a significant and rapid decrease in the basal mitochondrial oxygen consumption rate in various cancer cell lines.[3][9]

-

Decreased ATP Production: The disruption of OXPHOS results in a marked reduction in cellular ATP levels, depriving cancer cells of the energy required for their high proliferative rates.[3][7][9] In some contexts, particularly under hypoxic and hypoglycemic conditions, pyrvinium has also been shown to inhibit the NADH-fumarate reductase system, further crippling ATP production.[8]

Induction of Mitochondrial Stress

Beyond the direct inhibition of respiration, pyrvinium instigates a broader mitochondrial stress response.

-

Increased Reactive Oxygen Species (ROS) Production: Inhibition of the ETC, particularly at Complex I, can lead to an increase in the production of reactive oxygen species (ROS).[3][7][8] Elevated ROS levels contribute to oxidative stress, damaging cellular components and triggering apoptotic pathways.

-

Reduced Mitochondrial Mass: Prolonged exposure to pyrvinium has been observed to cause a decrease in the total mitochondrial mass within cells.[3]

-

Inhibition of Mitochondrial Transcription: A novel mechanism of action identified for pyrvinium is its ability to selectively bind to mitochondrial G-quadruplexes.[5][6][10] This binding inhibits mitochondrial RNA transcription, leading to a significant reduction in the expression of mitochondrial-encoded genes that are essential for the assembly and function of the ETC complexes.[5][6]

Induction of Apoptosis

The culmination of these mitochondrial insults is the induction of apoptosis.

-

Caspase Activation: Pyrvinium treatment leads to an increase in the levels of active caspase-3, a key executioner caspase in the apoptotic cascade.[7]

-

Modulation of Bcl-2 Family Proteins: A decrease in the levels of anti-apoptotic proteins Bcl-2 and Mcl-1 has been observed following pyrvinium treatment, tipping the cellular balance towards apoptosis.[7]

-

Selective Toxicity: Notably, pyrvinium exhibits selective toxicity towards cancer cells, while sparing normal, healthy cells.[7] This selectivity is attributed to the higher dependence of many cancer cells on mitochondrial respiration compared to their non-malignant counterparts.[7]

Affected Signaling Pathways

The mitochondrial dysfunction induced by this compound triggers a cascade of downstream signaling events that contribute to its anti-cancer effects.

-

Integrated Stress Response (ISR): Pyrvinium has been shown to activate the integrated stress response, a key cellular pathway for coping with various stressors.[3] This is evidenced by the activation of the eIF2α-ATF4 pathway.[3][11]

-

Inhibition of Pro-Survival Pathways: The drug has been found to inhibit several critical pro-survival signaling pathways in cancer cells, including the AKT, STAT5, and ERK pathways.[3][11] The inhibition of STAT3 has also been linked to its suppression of mitochondrial respiratory complex I.[4][8]

-

mTOR Signaling: Pyrvinium treatment leads to the inhibition of the mTOR signaling pathway, a central regulator of cell growth and proliferation.[3][11]

The following diagram illustrates the key signaling pathways affected by the mitochondrial actions of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Effects of this compound on Mitochondrial Respiration

| Cell Line | Concentration | Effect on Basal OCR | Effect on ATP Production | Reference |

| Molm13 | 10 nM | Inhibition | Inhibition | [3] |

| Molm13-XR | 10 nM | Reduction | Reduction | [3] |

| CML cell lines | 50-200 nM (IC50) | Significant reduction | Significant decline | [4][9] |

| Jurkat | Not specified | Inhibition | Decrease | [7] |

| PDAC cells | Not specified | Significant decrease | Rapid reduction | [5][6] |

Table 2: Effects of this compound on Mitochondrial Stress and Apoptosis

| Cell Line | Concentration | Effect on ROS Levels | Effect on Mitochondrial Mass | Apoptosis Induction | Reference | | :--- | :--- | :--- | :--- | :--- | | Molm13 | 10 nM | Increase | Reduction | Yes |[3] | | Molm13-XR | Not specified | Increase | Decrease | Yes |[3][11] | | Jurkat | Not specified | Increase | Not specified | Yes |[7] | | CML cell lines | 50-200 nM | Not specified | Not specified | Yes |[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the mitochondrial effects of this compound.

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

The Seahorse XF Cell Mito Stress Test is a standard method to assess mitochondrial respiration.[12][13][14]

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

-

Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

-

Compound Plate Preparation: Load the injection ports of the sensor cartridge with sequential inhibitors:

-

Port A: this compound or vehicle control.

-

Port B: Oligomycin (ATP synthase inhibitor).

-

Port C: FCCP (a mitochondrial uncoupling agent).

-

Port D: Rotenone/Antimycin A (Complex I and III inhibitors).

-

-

Seahorse XF Analyzer Operation: Calibrate the sensor cartridge. Run the assay protocol, which involves sequential injections and measurements of OCR.

-

Data Analysis: The software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and proton leak.[13][14]

Assessment of Mitochondrial Mass

MitoTracker Green staining followed by flow cytometry is a common method to quantify mitochondrial mass.[3]

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.

-

Staining: Incubate the cells with MitoTracker Green FM dye according to the manufacturer's instructions. This dye passively diffuses across the plasma membrane and accumulates in mitochondria regardless of mitochondrial membrane potential.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of MitoTracker Green is proportional to the mitochondrial mass.

Measurement of Reactive Oxygen Species (ROS)

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) is a widely used probe for detecting intracellular ROS.[3]

Protocol:

-

Cell Treatment: Treat cells with this compound.

-

Staining: Load the cells with DCFH-DA. DCFH-DA is cell-permeable and is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).